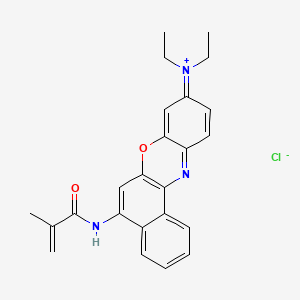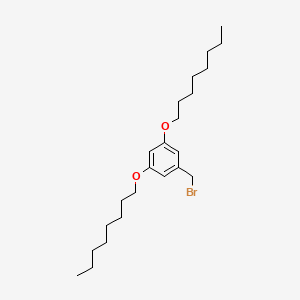
1-Bromo-8-(methoxymethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-8-(methoxymethyl)naphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methoxymethyl group at the eighth position
Vorbereitungsmethoden
The synthesis of 1-Bromo-8-(methoxymethyl)naphthalene typically involves the bromination of 8-(methoxymethyl)naphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-8-(methoxymethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding naphthalene derivative.
Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-(methoxymethyl)naphthalene has several applications in scientific research:
Biology: It can be used in the study of biological pathways and interactions due to its ability to form various derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-8-(methoxymethyl)naphthalene involves its ability to undergo various chemical transformations. The bromine atom serves as a reactive site for substitution and coupling reactions, while the methoxymethyl group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-8-(methoxymethyl)naphthalene can be compared with other similar compounds such as:
1-Bromonaphthalene: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
1-Bromo-2-(methoxymethyl)naphthalene: Similar structure but with the methoxymethyl group at a different position, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C12H11BrO |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
1-bromo-8-(methoxymethyl)naphthalene |
InChI |
InChI=1S/C12H11BrO/c1-14-8-10-6-2-4-9-5-3-7-11(13)12(9)10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
QWZAXESTWXIUMN-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=CC2=C1C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)

![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)


